

CAS number for 2-Amino-3-methyl-1-butanol

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Compound of Interest

Compound Name: 2-Amino-3-methyl-1-butanol

Cat. No.: B100882

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An In-depth Technical Guide to 2-Amino-3-methyl-1-butanol

This technical guide provides comprehensive information on **2-Amino-3-methyl-1-butanol**, a chiral amino alcohol that serves as a valuable building block in organic synthesis and drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Chemical Identification

2-Amino-3-methyl-1-butanol, also known as DL-Valinol, exists as a racemic mixture and as two distinct enantiomers, (R)-(-) and (S)-(+). These forms are critical in stereospecific synthesis.

Compound Name	CAS Number	Synonyms
2-Amino-3-methyl-1-butanol (Racemic)	16369-05-4	(±)-Valinol, DL-Valinol[1]
(R)-(-)-2-Amino-3-methyl-1-butanol	4276-09-9	D-Valinol[2][3]
(S)-(+)-2-Amino-3-methyl-1-butanol	2026-48-4	L-Valinol[4]

Physicochemical Properties

The physical and chemical properties vary between the racemic mixture and its enantiomers. These properties are crucial for designing experimental conditions and for analytical characterization.

General Properties

Property	Value	Source
Molecular Formula	C ₅ H ₁₃ NO	[2][4]
Molecular Weight	103.16 g/mol	[2][4]
Appearance	Colorless to light yellow liquid or solid	[3][5]
Solubility	Soluble in water, ethanol, and most organic solvents	[5]

Properties of Enantiomers and Racemate

Property	(±)-Racemic	(R)-(-) Enantiomer	(S)-(+) Enantiomer
CAS Number	16369-05-4	4276-09-9[2]	2026-48-4[4]
Density (at 25 °C)	0.936 g/mL	0.931 g/mL	0.926 g/mL
Boiling Point	75-77 °C at 8 mmHg	-	81 °C at 8 mmHg
Melting Point	-	35-36 °C[3]	30-32 °C
Refractive Index (n _{20/D})	1.4543	1.455[6]	1.4548
Optical Activity	Not applicable	[α] _{20/D} -16°, c = 10 in ethanol[3]	[α] _{25/D} +10°, c = 10 in H ₂ O
Flash Point	90 °C (194 °F) - closed cup	78 °C (172.4 °F) - closed cup[3]	-
InChI Key	NWYYWIJOWOLJNR-UHFFFAOYSA-N	NWYYWIJOWOLJNR-YFKPBYRVSA-N[3]	NWYYWIJOWOLJNR-RXMQYKEDSA-N

Applications in Research and Development

2-Amino-3-methyl-1-butanol is a versatile chiral intermediate with significant applications in the synthesis of pharmaceuticals and other fine chemicals.

- **Chiral Auxiliary and Nucleophile:** It is used as a chiral nucleophile in the total synthesis of benanomicin-pradimicin antibiotics.
- **Synthesis of Heterocycles:** The compound is a precursor in the synthesis of 1-allyl-2-pyrroleimines.
- **Pharmaceutical Intermediates:** It is a key raw material for drug synthesis and is widely used in the pharmaceutical industry.[\[5\]](#)[\[7\]](#)
- **Ligand Synthesis:** It serves as a building block for new amino acid-derived N,P-ligands used in copper-catalyzed conjugate additions.

Experimental Protocols: Chemical Synthesis

The enantiomerically pure forms of **2-Amino-3-methyl-1-butanol** are typically synthesized via the reduction of the corresponding amino acid, L-valine.

Synthesis of (S)-(+)-2-Amino-3-methyl-1-butanol via L-Amino Acid Reduction

This protocol describes the reduction of an L-amino acid using sodium borohydride (NaBH_4).[\[7\]](#)

Materials:

- L-amino acid (e.g., L-valine)
- Sodium borohydride (NaBH_4)
- Tetrahydrofuran (THF), dry
- Methanol
- Potassium hydroxide (KOH) solution (4 mol/L)

- Dichloromethane
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Nitrogen gas supply
- 100 mL three-necked flask, ice-water bath, reflux condenser, and standard glassware

Procedure:

- Under a nitrogen atmosphere, add NaBH_4 (1.42 g, 37.5 mmol) and the L-amino acid (15 mmol) to 30 mL of THF in a 100 mL three-necked flask.
- Stir the mixture in an ice-water bath.
- Slowly add a THF solution of NaBH_4 (3.81 g, 15 mmol) dropwise over 40 minutes.
- Continue stirring the mixture for 5 hours, then reflux for 18 hours.
- After cooling the mixture to room temperature, cautiously add methanol dropwise until the solution becomes clear.
- Remove the solvent under reduced pressure.
- Add 30 mL of 4 mol/L KOH to the flask and stir the resulting mixture for 4 hours.
- Extract the mixture with dichloromethane.
- Dry the combined organic extracts with anhydrous Na_2SO_4 .
- Evaporate the solvent under reduced pressure to yield the final product, (S)-(+)-**2-Amino-3-methyl-1-butanol**.

Synthesis of (S)-(+)-2-Amino-3-methyl-1-butanol via L-Leucine Reduction with Iodine

This alternative method utilizes a combination of NaBH_4 and iodine for the reduction.^[7]

Materials:

- L-leucine
- Sodium borohydride (NaBH_4)
- Iodine (I_2)
- Tetrahydrofuran (THF), dry
- Dichloromethane (CH_2Cl_2)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Argon gas supply
- Standard reaction flask and glassware

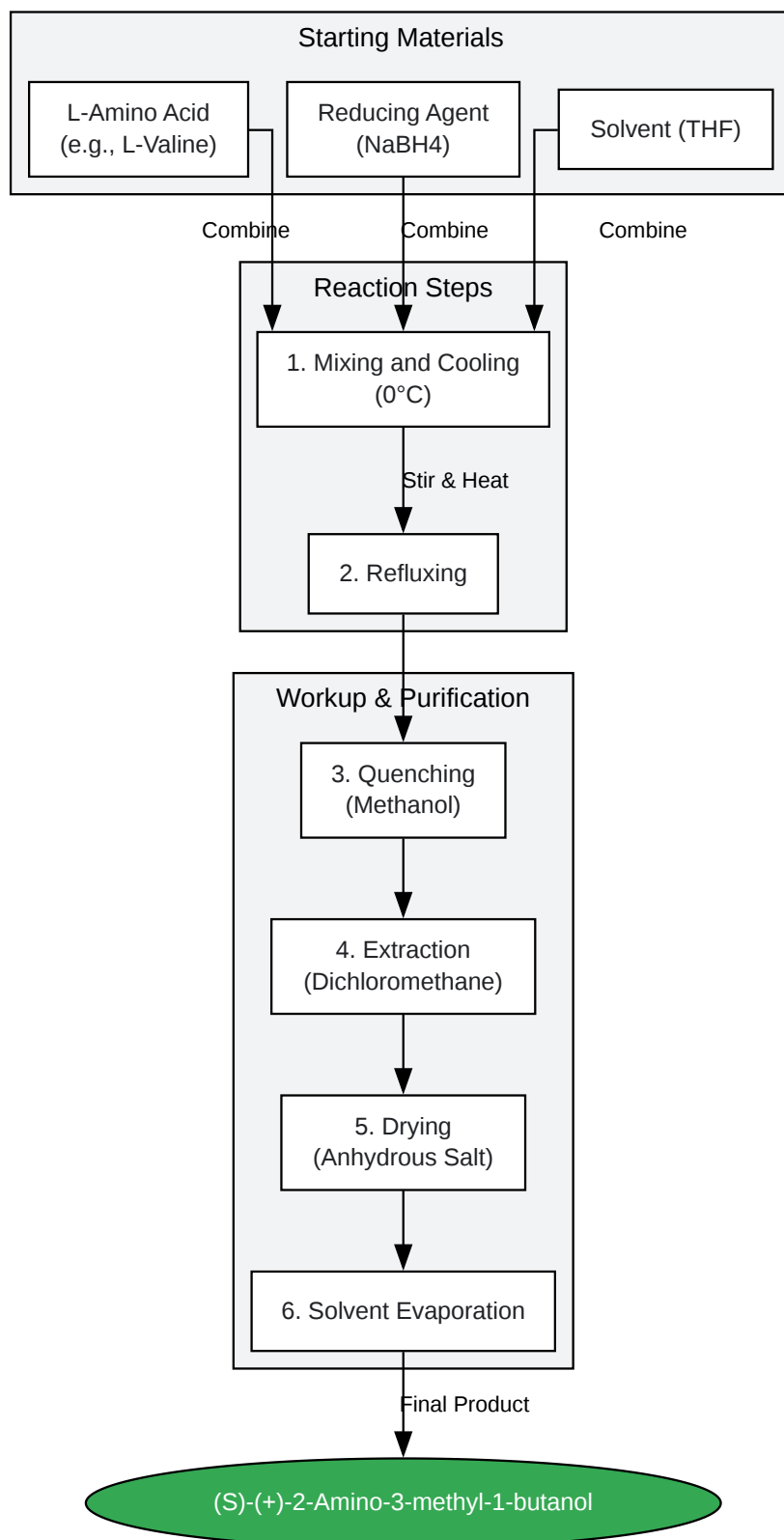
Procedure:

- Under an argon atmosphere, add NaBH_4 (8.1 g, 214.0 mmol) to a solution of L-leucine (10.0 g, 85.3 mmol) in 135 mL of dry THF.
- Cool the reaction mixture to 0°C in an ice bath.
- Slowly add a solution of iodine (21.6 g, 85.3 mmol) in 50 mL of dry THF over 1 hour. Note the evolution of hydrogen gas.
- After the addition is complete, allow the solution to stir for an additional 4 hours.
- Extract the reaction mixture with CH_2Cl_2 (3 x 140 mL).
- Combine the organic layers and dry them over anhydrous MgSO_4 .
- Filter the solution and concentrate it under vacuum to obtain the product as a colorless oil.

Diagrams and Pathways

Chemical Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of (S)-(+)-2-Amino-3-methyl-1-butanol from an L-amino acid precursor, as detailed in the experimental protocols.

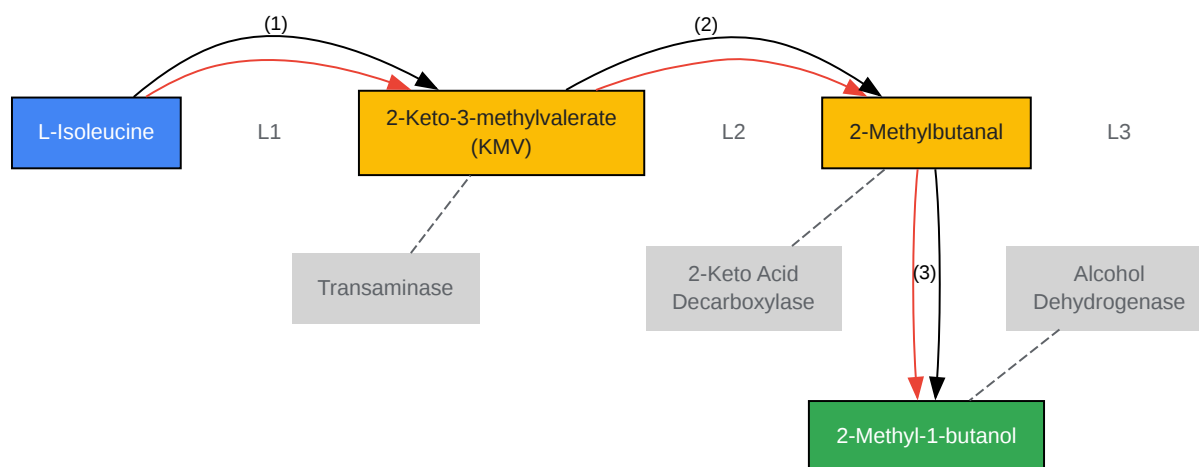


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Caption: Workflow for the chemical synthesis of L-Valinol.

Related Biosynthetic Pathway: The Ehrlich Pathway

While **2-Amino-3-methyl-1-butanol** is primarily a synthetic intermediate, related C5 alcohols like 2-methyl-1-butanol and 3-methyl-1-butanol are produced naturally by microorganisms via the Ehrlich pathway.[8] This pathway converts amino acids into fusel alcohols. The diagram below shows the conversion of L-isoleucine to 2-methyl-1-butanol.



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Caption: The Ehrlich pathway for 2-methyl-1-butanol biosynthesis.

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